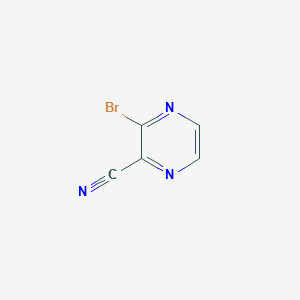

3-Bromopyrazine-2-carbonitrile

説明

Contextual Significance of Halogenated Pyrazine (B50134) Scaffolds

The introduction of halogen atoms onto the pyrazine scaffold—creating halogenated pyrazines—is a critical strategy in medicinal chemistry and materials science. mdpi.com Halogens, traditionally viewed as simple hydrophobic substituents, are now understood to possess unique properties that can significantly modulate a molecule's function. acs.org They are electron-withdrawing groups, which alters the electronic landscape of the pyrazine ring, affecting its reactivity and interaction with biological targets. mdpi.com

Furthermore, halogens like chlorine, bromine, and iodine can participate in "halogen bonding," a type of noncovalent interaction where the halogen atom acts as a Lewis acid (electron acceptor). acs.org This interaction can be crucial for the binding of a ligand to a biological target, such as the backbone carbonyl oxygen of an amino acid in a protein. acs.org

From a synthetic standpoint, halogenated pyrazines are exceptionally valuable. The halogen atom serves as a versatile handle for further molecular elaboration through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions (like Suzuki and Buchwald-Hartwig couplings), nucleophilic substitutions, and other transformations. researchgate.net This synthetic flexibility allows chemists to systematically modify the pyrazine core, creating libraries of compounds for screening in drug discovery programs, such as those targeting malaria and tuberculosis. nih.gov For instance, halogenated pyrazine-based chalcones have been synthesized and investigated for their antimicrobial activities. mdpi.comresearchgate.net

Role of 3-Bromopyrazine-2-carbonitrile within Heterocyclic Chemistry Research

Within the family of halogenated pyrazines, this compound stands out as a key building block in organic synthesis. biosynth.com Its structure, featuring both a bromine atom and a nitrile group on the pyrazine ring, offers dual points for chemical modification. This makes it a highly versatile reagent for constructing more complex heterocyclic compounds. biosynth.combldpharm.com

The bromine atom at the 3-position can be readily displaced by various nucleophiles or can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The adjacent nitrile group at the 2-position not only influences the reactivity of the ring but is also a functional group that can be converted into other moieties such as amides, carboxylic acids, or amines. This synthetic utility allows researchers to use this compound as a starting material to generate a diverse range of molecules for evaluation in pharmaceutical and agrochemical research. chemimpex.com

Physicochemical Properties of this compound Below is an interactive table summarizing the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1250022-24-2 | biosynth.comcyclicpharma.comsigmaaldrich.comhuatengsci.com |

| Molecular Formula | C₅H₂BrN₃ | biosynth.comcyclicpharma.com |

| Molecular Weight | 183.99 g/mol / 184 g/mol | biosynth.comcyclicpharma.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | N#CC1=NC=CN=C1Br | bldpharm.com |

| InChI Key | NAPIQNUAYLKBHM-UHFFFAOYSA-N | sigmaaldrich.com |

| pKa | 2.8 | biosynth.com |

| Purity | >98% | cyclicpharma.com |

Overview of Research Trajectories for this compound

The research trajectories for this compound are primarily guided by its potential as a scaffold for the development of novel bioactive compounds. The established importance of the pyrazine core in pharmaceuticals suggests that derivatives synthesized from this bromo-nitrile precursor will be explored for a range of therapeutic applications.

Key research directions include:

Antimicrobial Agents: There is a significant focus on developing new treatments for infectious diseases. Pyrazine derivatives have shown promise against Mycobacterium tuberculosis. mdpi.com Research is likely to involve using this compound to synthesize novel pyrazinamide (B1679903) analogues and other heterocyclic systems to identify new antitubercular leads. mdpi.comrsc.org

Antimalarial Drug Discovery: The triazolopyrazine scaffold has been identified as a potent framework for antimalarial drugs. nih.gov The synthetic accessibility of halogenated pyrazines like this compound makes them ideal starting points for creating libraries of compounds to be tested against Plasmodium falciparum. nih.gov

Oncology: Pyrazine derivatives are being investigated as anticancer agents. researchgate.net The versatility of the this compound scaffold allows for its incorporation into molecules designed to inhibit specific targets in cancer cells, such as protein kinases.

Agrochemicals: The reactive nature of the compound also makes it relevant in the agrochemical industry for the synthesis of novel pesticides and herbicides. chemimpex.com

Structure

3D Structure

特性

IUPAC Name |

3-bromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPIQNUAYLKBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250022-24-2 | |

| Record name | 3-bromopyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Bromopyrazine 2 Carbonitrile

Established Synthetic Pathways to 3-Bromopyrazine-2-carbonitrile

Established synthetic routes to this compound primarily involve the strategic introduction of the bromo and cyano functionalities onto a pre-existing pyrazine (B50134) ring. These methods can be broadly categorized into precursor-based synthesis, direct cyanation, and bromination reactions.

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from readily available pyrazine precursors, such as 2-aminopyrazine (B29847). This approach is highlighted in the synthesis of favipiravir, where a related compound, 3,6-dichloropyrazine-2-carbonitrile, is a key intermediate. mdpi.com A similar strategy can be adapted for the synthesis of this compound.

One such precursor-based approach begins with the bromination of an amino-substituted pyrazine. For instance, 3-aminopyrazine-2-carbonitrile (B1269731) can serve as a precursor, which can then undergo a Sandmeyer reaction to replace the amino group with a bromine atom. byjus.comwikipedia.org The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides via the formation of a diazonium salt intermediate, often utilizing copper(I) halides as catalysts. byjus.comwikipedia.orgnih.gov

The following table outlines a representative precursor-based synthesis:

| Step | Precursor | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-Aminopyrazine | 1. Regioselective Chlorination2. NBS Bromination | 3-Amino-5-bromopyrazine | - |

| 2 | 3-Amino-5-bromopyrazine | Pd-catalyzed cyanation | 3-Amino-5-bromopyrazine-2-carbonitrile | - |

| 3 | 3-Amino-5-bromopyrazine-2-carbonitrile | Sandmeyer Reaction (e.g., NaNO₂, HBr, CuBr) | This compound | - |

Cyanation reactions are pivotal in the synthesis of this compound, allowing for the introduction of the nitrile group onto the pyrazine scaffold. wikipedia.org These reactions typically involve the displacement of a halide with a cyanide source, often facilitated by a transition metal catalyst.

A prominent example is the palladium-catalyzed cyanation of a di-substituted pyrazine. mdpi.com In a related synthesis, a brominated aminopyrazine derivative is subjected to cyanation using a palladium catalyst to introduce the nitrile group. mdpi.com Copper-catalyzed cyanation is also a widely used method. The Rosenmund-von Braun reaction, a classic method, traditionally uses stoichiometric copper(I) cyanide. wikipedia.org More contemporary methods utilize catalytic amounts of copper, often with ligands to improve efficiency and substrate scope. tezu.ernet.inorganic-chemistry.orgnih.gov

The choice of cyanide source is also a critical aspect of these reactions. While traditional sources like KCN and NaCN are effective, their toxicity has led to the exploration of alternatives such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are considered less hazardous. nih.gov

Below is a table summarizing a typical cyanation reaction in the synthesis of a pyrazine derivative:

| Precursor | Cyanide Source | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3-Amino-5-bromopyrazine | NaCN | Pd₂(dba)₃, dppf | DMF | 120 | 10 | 3-Amino-5-bromopyrazine-2-carbonitrile | - |

Note: This data is based on analogous reactions and specific yields for the direct synthesis of this compound via this method may vary.

The introduction of a bromine atom onto the pyrazine ring is another crucial step in the synthesis of this compound. The electron-deficient nature of the pyrazine ring can make direct electrophilic bromination challenging, often requiring harsh conditions.

A common strategy involves the bromination of an activated pyrazine ring, such as an aminopyrazine derivative. For example, 2-aminopyrazine can be treated with a brominating agent like N-bromosuccinimide (NBS) to yield a brominated aminopyrazine intermediate. mdpi.com Another approach involves the reaction of an aminopyrazine with bromine in the presence of a base. sigmaaldrich.com

Direct bromination of a pyrazine-2-carbonitrile is less commonly reported. However, the bromination of related heterocyclic systems suggests that such a transformation could be achieved under specific conditions, potentially using a strong brominating agent and a suitable catalyst.

The following table provides an example of a bromination reaction on a pyrazine derivative:

| Precursor | Brominating Agent | Solvent/Reagents | Product | Yield (%) |

| 2-Aminopyrazine | Bromine, Pyridine (B92270) | Dichloromethane | 2-Amino-3,5-dibromopyrazine | 77.8 |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, cost-effectiveness, and environmental footprint of the synthesis of this compound, researchers have explored advanced synthetic techniques, including one-pot reactions and the development of novel catalytic systems.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. mdpi.comnih.govnih.govresearchgate.net While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot synthesis have been applied to the creation of other substituted pyrazines and related nitrogen-containing heterocycles.

For instance, one-pot, three-component reactions have been developed for the synthesis of highly functionalized pyridines and pyrazinothienopyrimidines. mdpi.comresearchgate.net These reactions often involve a cascade of transformations, such as condensation, cyclization, and aromatization, to rapidly build molecular complexity from simple starting materials. The development of a one-pot strategy for this compound would likely involve the sequential or domino reaction of a suitable pyrazine precursor with brominating and cyanating agents in a single pot.

Catalysis plays a crucial role in the synthesis of this compound, particularly in the cyanation step. Transition metal catalysts, especially those based on palladium and copper, are widely employed to facilitate the formation of the C-CN bond.

Palladium-catalyzed cyanations are known for their high efficiency and broad functional group tolerance. nih.govrsc.orgresearchgate.net A variety of palladium sources, such as Pd₂(dba)₃ and palladium nanoparticles, can be used, often in combination with phosphine (B1218219) ligands like dppf to enhance catalytic activity. rsc.org

Copper-catalyzed cyanations offer a more economical alternative to palladium-based systems. tezu.ernet.inorganic-chemistry.orgnih.govrsc.org While early methods required stoichiometric amounts of copper, modern protocols utilize catalytic quantities of copper salts, such as CuI, often in the presence of a ligand. tezu.ernet.inorganic-chemistry.orgnih.gov These reactions can be performed under milder conditions and are often more suitable for large-scale synthesis.

The table below summarizes different catalytic systems used in cyanation reactions relevant to the synthesis of pyrazine derivatives:

| Catalyst System | Ligand | Cyanide Source | Substrate Type | Key Advantages |

| Palladium (e.g., Pd₂(dba)₃, Pd/C) | Phosphine ligands (e.g., dppf) | Zn(CN)₂, K₄[Fe(CN)₆] | Aryl/Heteroaryl Halides | High efficiency, broad functional group tolerance |

| Copper (e.g., CuI) | Diamine ligands | NaCN, KCN | Aryl/Heteroaryl Halides | Cost-effective, suitable for large-scale synthesis |

High-Throughput Experimentation in Synthetic Route Scouting

High-Throughput Experimentation (HTE) has emerged as a powerful tool in chemical synthesis, significantly accelerating the identification of optimal reaction conditions. youtube.comacs.org This approach utilizes automation and robotics to perform a large number of experiments in parallel, enabling a broad and rapid screening of diverse catalysts, reagents, solvents, and reaction parameters. youtube.com In the context of synthesizing this compound, HTE can be instrumental in navigating the complex parameter space to pinpoint conditions that maximize yield and purity while minimizing reaction time and cost.

The synthesis of substituted pyrazines often involves multiple steps, including condensation, halogenation, and cyanation reactions, each with a unique set of variables that can influence the outcome. mdpi.comslideshare.net For instance, a crucial step could be the bromination of a pyrazine precursor or the introduction of a nitrile group. Traditional, one-variable-at-a-time optimization is a slow and resource-intensive process. youtube.com HTE allows chemists to test numerous combinations of reaction conditions simultaneously in multi-well plates. youtube.com

For the synthesis of this compound, an HTE workflow could be designed to screen for the most effective brominating agent (e.g., N-Bromosuccinimide, bromine), catalyst (e.g., palladium, copper, or iron-based catalysts), base, and solvent in a single run. mdpi.comorganic-chemistry.org By systematically varying these parameters across a 96-well plate, researchers can quickly identify "hits" — reaction conditions that produce the desired product. youtube.com This data-rich approach not only accelerates the discovery of an effective synthetic route but also provides a deeper understanding of the reaction mechanism and the interplay between different variables. youtube.com

The insights gained from HTE can be particularly valuable for complex heterocyclic syntheses where reaction outcomes can be highly sensitive to subtle changes in conditions. youtube.com The rapid identification of optimal parameters for the synthesis of this compound can significantly shorten the development timeline for this important chemical intermediate.

Interactive Data Table: Conceptual HTE Screening for a Key Synthetic Step

The following table illustrates a hypothetical HTE screening setup for a palladium-catalyzed cyanation step to form a pyrazine-2-carbonitrile intermediate.

| Well | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| A1 | Pd(OAc)2 (2) | XPhos | K2CO3 | Toluene | 80 | 45 |

| A2 | Pd2(dba)3 (1) | SPhos | Cs2CO3 | Dioxane | 100 | 78 |

| A3 | PdCl2(dppf) (3) | (none) | NaOtBu | DMF | 90 | 62 |

| ... | ... | ... | ... | ... | ... | ... |

| H12 | Pd(PPh3)4 (2) | (none) | K3PO4 | Acetonitrile | 80 | 55 |

This data is illustrative to demonstrate the concept of HTE screening.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. tandfonline.comtandfonline.com For the synthesis of this compound, several key principles can be applied to minimize environmental impact and enhance safety and efficiency.

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. primescholars.com In a synthetic route for this compound, this would involve choosing reactions that generate minimal byproducts. For example, addition reactions are generally more atom-economical than substitution reactions, which often produce stoichiometric amounts of waste salts. primescholars.com Designing a synthesis where the majority of the atoms from the reactants are found in the this compound product is a primary goal.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. nih.gov Catalysts are used in small amounts and can be recycled, which reduces waste. nih.gov For instance, in a cross-coupling reaction to introduce the bromo or cyano group onto the pyrazine ring, a catalytic amount of a palladium or copper complex would be far superior to using a stoichiometric amount of a metallic reagent. mdpi.com Manganese-catalyzed dehydrogenative coupling reactions represent an emerging green approach for the synthesis of pyrazine derivatives, generating only hydrogen gas and water as byproducts. nih.gov

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents like tert-amyl alcohol. nih.gov For the synthesis of this compound, exploring reaction conditions in these greener solvents or even solvent-free conditions would significantly reduce the environmental footprint of the process.

Energy Efficiency: Synthetic methods should be designed for energy efficiency, with the aim of conducting reactions at ambient temperature and pressure whenever possible. tandfonline.com High temperatures and pressures require significant energy input and can pose safety risks. The use of highly active catalysts can enable reactions to proceed under milder conditions, thereby reducing energy consumption.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This principle encompasses all aspects of the synthesis, from the choice of starting materials to the final purification steps. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste from solvents and purification materials. tandfonline.comtandfonline.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. nih.gov For the synthesis of pyrazine derivatives, biocatalytic methods, such as the use of lipases for the formation of amide bonds in pyrazinamide (B1679903) synthesis, have been developed. nih.gov Exploring enzymatic routes for key steps in the synthesis of this compound could lead to a more sustainable process.

Interactive Data Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Prioritize addition and condensation reactions over substitution reactions to minimize byproduct formation. |

| Catalysis | Employ catalytic amounts of transition metals (e.g., Pd, Cu, Mn) for cross-coupling and C-H activation steps instead of stoichiometric reagents. mdpi.comnih.gov |

| Safer Solvents | Replace hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or tert-amyl alcohol. nih.gov |

| Energy Efficiency | Develop catalytic systems that operate at lower temperatures and pressures. |

| Waste Prevention | Design one-pot or tandem reactions to reduce the number of workup and purification steps. tandfonline.comtandfonline.com |

| Biocatalysis | Investigate the use of enzymes for stereoselective and regioselective transformations. nih.gov |

Reactivity and Derivatization Strategies of 3 Bromopyrazine 2 Carbonitrile

Functional Group Reactivity Analysis

The chemical behavior of 3-Bromopyrazine-2-carbonitrile is dominated by the interplay of its three main components: the bromine moiety, the carbonitrile group, and the pyrazine (B50134) ring itself. Each of these offers distinct pathways for chemical modification.

Reactivity of the Bromine Moiety for Cross-Coupling Reactions (e.g., Suzuki, Negishi)

The bromine atom at the C3 position of the pyrazine ring is an excellent leaving group, making it the primary site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring enhances the electrophilicity of the C-Br bond, facilitating the initial oxidative addition step that is crucial to these catalytic cycles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming biaryl or vinyl-aryl bonds. nrochemistry.com In this process, this compound reacts with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. nrochemistry.com The reaction is compatible with a wide range of functional groups, making it a highly versatile tool. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. organic-chemistry.org This reaction is also typically catalyzed by palladium or nickel complexes. wikipedia.org Organozinc reagents are known for their high reactivity and functional group tolerance, though they are more sensitive to moisture and oxygen than organoboron compounds. youtube.com The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. wikipedia.org The Negishi reaction is particularly useful for introducing alkyl, alkenyl, aryl, and other organic fragments. organic-chemistry.org

| Reaction | Catalyst | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Aryl/Vinyl Boronic Acids or Esters | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, DMF |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂, PdCl₂(dppf) | Organozinc Halides (R-ZnX) | Not required for transmetalation | THF, DMF |

Transformations Involving the Carbonitrile Group

The carbonitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical moieties, primarily through reactions involving nucleophilic addition to the electrophilic carbon atom. lumenlearning.com

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. libretexts.org Partial hydrolysis, often achieved under carefully controlled pH and milder temperature conditions, yields the corresponding amide, 3-Bromopyrazine-2-carboxamide. lumenlearning.comchemistrysteps.com More vigorous or prolonged reaction with strong acid or base leads to complete hydrolysis, forming the carboxylic acid, 3-Bromopyrazine-2-carboxylic acid, and releasing ammonia (B1221849) or an ammonium (B1175870) salt. stackexchange.com The use of reagents like alkaline hydrogen peroxide can also favor the formation of the amide intermediate. commonorganicchemistry.com

Reduction to Primary Amines: The carbonitrile group can be reduced to a primary amine (-CH₂NH₂). chemguide.co.uk This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. chemguide.co.uk Catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium, platinum, or nickel is another effective method. chemguide.co.uk This reaction provides a route to aminomethyl-substituted pyrazines.

Pyrazine Ring Modifications

The pyrazine ring in this compound is highly electron-deficient due to the presence of two nitrogen atoms and two powerful electron-withdrawing substituents. This electronic characteristic makes the ring resistant to electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org

In the SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling a leaving group. youtube.com While the bromine atom is the most labile leaving group on the molecule, the high degree of activation could potentially allow for the displacement of other ring substituents or even hydrogen atoms by exceptionally strong nucleophiles under specific conditions, a reaction exemplified by the Chichibabin amination of pyridine (B92270). wikipedia.org

Utilization as a Synthetic Building Block

The varied reactivity of its functional groups makes this compound a strategic starting material for the synthesis of more complex molecules.

Introduction of Diverse Chemical Entities

The capacity of the bromine atom to participate in cross-coupling reactions is the most powerful feature of this compound for its use as a synthetic building block. These reactions enable the direct and efficient installation of a wide array of chemical substituents at the C3 position, fundamentally altering the molecular structure and properties.

By selecting the appropriate organometallic partner (organoboron or organozinc), a diverse range of carbon-based fragments can be introduced. This allows for the systematic modification of the pyrazine core to explore structure-activity relationships or to build larger, more complex molecular architectures.

| Reaction Type | Reagent Type | Introduced Moiety (R) | Resulting Structure |

|---|---|---|---|

| Suzuki | Arylboronic acid | Phenyl, Naphthyl, Pyridyl | 3-Arylpyrazine-2-carbonitrile |

| Suzuki | Vinylboronic acid | Styrenyl | 3-Vinylpyrazine-2-carbonitrile |

| Negishi | Alkylzinc halide | Methyl, Ethyl, Isopropyl | 3-Alkylpyrazine-2-carbonitrile |

| Negishi | Heteroarylzinc halide | Thienyl, Furyl | 3-Heteroarylpyrazine-2-carbonitrile |

Formation of Bioactive Molecule Derivatives

Pyrazine-containing compounds are prevalent in medicinal and agricultural chemistry, exhibiting a broad spectrum of biological activities. The related compound, 3-Amino-6-bromopyrazine-2-carbonitrile, is a known intermediate in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory agents, as well as agrochemicals like pesticides and herbicides. chemimpex.com

This compound serves as a direct precursor to these and other bioactive derivatives. The bromine atom can be displaced by nitrogen nucleophiles (e.g., amines, anilines) through SNAr reactions to introduce the critical amino functionality found in many active molecules. Subsequently, or prior to this, the nitrile group can be hydrolyzed to a carboxamide, another common pharmacophore. This strategic, stepwise functionalization allows chemists to access a wide range of substituted pyrazines for screening in drug discovery and agrochemical development programs. chemimpex.com

Synthesis of Complex Heterocyclic Systems

The inherent electrophilicity of the pyrazine core in this compound, coupled with the good leaving group ability of the bromine atom, facilitates its use in the synthesis of a variety of fused heterocyclic systems. These reactions typically proceed through a nucleophilic aromatic substitution followed by an intramolecular cyclization. By selecting appropriate binucleophiles, a range of bicyclic and polycyclic aromatic compounds can be accessed.

One prominent application is in the synthesis of pyrazolo[3,4-b]pyrazines . The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines furnishes these bicyclic systems. The initial step involves the displacement of the bromine atom by the hydrazine, followed by a Thorpe-Ziegler type cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the fused pyrazole (B372694) ring.

Another important class of compounds accessible from this compound are imidazo[1,2-a]pyrazines . These are typically synthesized by reacting the starting material with an α-amino ketone or a similar 1,2-binucleophile. The amino group displaces the bromide, and subsequent intramolecular condensation of the ketone with the nitrile or an adjacent ring nitrogen leads to the fused imidazole (B134444) ring.

Furthermore, the synthesis of pteridines (pyrazino[2,3-d]pyrimidines) can be envisaged. While direct synthesis from this compound is not extensively documented, analogous reactions with aminopyrazine precursors suggest a viable pathway. rsc.orgresearchgate.net This would likely involve reaction with a compound containing a guanidine (B92328) or amidine moiety, where initial substitution of the bromine is followed by cyclization to form the fused pyrimidine (B1678525) ring.

The following table summarizes some of the complex heterocyclic systems that can be synthesized from this compound, along with the typical reagents and reaction conditions.

| Target Heterocyclic System | Reagent(s) | General Reaction Conditions |

| Pyrazolo[3,4-b]pyrazines | Hydrazine hydrate, Substituted hydrazines | Reflux in a suitable solvent (e.g., ethanol, butanol) |

| Imidazo[1,2-a]pyrazines | α-Amino ketones, Aminoacetaldehyde dimethyl acetal | Heating in a polar aprotic solvent (e.g., DMF, DMA) |

| Pteridines | Guanidine, Amidines | Basic conditions, often with heating |

This table presents plausible synthetic routes based on established reactivity patterns of halopyrazines.

Reaction Mechanism Elucidation

The derivatization of this compound to form complex heterocyclic systems predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comnih.gov This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.

The key steps of the SNAr mechanism in the context of this compound are as follows:

Nucleophilic Attack: A nucleophile (e.g., the amino group of a hydrazine or an amidine) attacks the carbon atom bearing the bromine atom. This carbon is highly electrophilic due to the inductive and mesomeric electron-withdrawing effects of the two ring nitrogen atoms and the adjacent cyano group. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the pyrazine ring and the nitrile group, which stabilizes the complex.

Recent computational and experimental studies have also suggested the possibility of a concerted SNAr (cSNAr) mechanism for some nucleophilic aromatic substitutions. nih.govresearchgate.net In a cSNAr mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete Meisenheimer intermediate. The likelihood of a stepwise versus a concerted mechanism can be influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. For a substrate like this compound with a good leaving group (bromide) and a highly activated ring, the classical two-step SNAr mechanism is generally considered the more probable pathway.

The subsequent intramolecular cyclization to form the fused heterocyclic system is a separate reaction step that follows the initial SNAr. The mechanism of this cyclization depends on the nature of the nucleophile and the functional groups involved but is typically an addition to the nitrile group or a condensation reaction.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and electronic environment of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure of 3-Bromopyrazine-2-carbonitrile.

While specific experimental ¹H NMR data for this compound is not widely available in the cited literature, the expected spectrum can be predicted based on its molecular structure. The pyrazine (B50134) ring contains two protons in distinct chemical environments. These protons, being attached to an electron-deficient aromatic ring, are expected to resonate in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. The coupling between these adjacent protons would likely result in a doublet for each signal, with a coupling constant characteristic of ortho-coupling in heteroaromatic systems.

Expected ¹H NMR Spectral Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-5 | 8.0 - 9.0 | Doublet (d) | 2-3 |

| H-6 | 8.0 - 9.0 | Doublet (d) | 2-3 |

Interactive Data Table: The table above outlines the anticipated ¹H NMR spectral parameters for this compound based on established principles of NMR spectroscopy.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. This compound possesses five distinct carbon atoms, including four in the pyrazine ring and one in the nitrile group. The carbon atoms in the pyrazine ring are expected to appear in the aromatic region of the spectrum (typically 120-160 ppm). The carbon atom bonded to the bromine (C-3) would be influenced by the halogen's electronegativity and deshielding effects. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 110-125 ppm. The quaternary carbons (C-2 and C-3) are expected to show weaker signals compared to the protonated carbons.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | 130 - 150 |

| C-3 | 120 - 140 |

| C-5 | 140 - 160 |

| C-6 | 140 - 160 |

| C≡N | 110 - 125 |

Interactive Data Table: This table presents the predicted ¹³C NMR chemical shifts for this compound, offering insights into its carbon skeleton.

Vibrational Spectroscopy for Molecular Structure Confirmation

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption would be from the stretching vibration of the nitrile (C≡N) group, which is expected to appear as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. The aromatic C-H stretching vibrations of the pyrazine ring would be observed above 3000 cm⁻¹, while the C=N and C=C stretching vibrations within the ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C≡N Stretch | 2220 - 2240 | Medium, Sharp |

| Aromatic C=N/C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | < 800 | Medium to Strong |

Interactive Data Table: The table above summarizes the key expected infrared absorption frequencies for this compound, corresponding to its primary functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy. While experimental Raman data for this compound is not available in the searched literature, certain predictions can be made. The symmetric vibrations of the pyrazine ring are expected to be strong in the Raman spectrum. The C≡N stretching vibration, while visible in the IR, should also produce a distinct and often strong signal in the Raman spectrum. The C-Br bond is also expected to have a characteristic Raman signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The monoisotopic mass of this compound (C₅H₂BrN₃) is calculated to be 182.9432 Da.

HRMS analysis would be expected to show a prominent molecular ion peak corresponding to this mass. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by approximately 2 Da. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | 183.9510 |

| [M(⁸¹Br)+H]⁺ | 185.9490 |

| [M(⁷⁹Br)+Na]⁺ | 205.9330 |

| [M(⁸¹Br)+Na]⁺ | 207.9309 |

Interactive Data Table: This table displays the calculated exact masses for common adducts of the two major isotopes of this compound, which would be observed in an HRMS spectrum.

X-ray Diffraction (XRD) for Solid-State Structure Analysis

Crystal Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in peer-reviewed literature. Consequently, critical crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not publicly available.

For illustrative purposes, a data table format that would typically be used to present such findings is provided below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₂BrN₃ |

| Formula Weight | 183.99 |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Intermolecular Interactions and Packing Arrangements

The solid-state packing of molecules is governed by various non-covalent intermolecular interactions. For a molecule like this compound, one would anticipate the presence of specific interactions such as halogen bonding (Br⋯N contacts) and π–π stacking, which significantly influence the crystal's stability and physical properties. However, without experimental crystallographic data, a definitive analysis of these interactions for this specific compound remains speculative.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential analytical method for separating, identifying, and purifying components of a mixture. Techniques like High-Performance Liquid Chromatography (HPLC) and column chromatography are standard procedures for assessing the purity of synthesized compounds and for isolating the desired product from reaction mixtures.

While commercial suppliers of this compound often state purity levels determined by HPLC, detailed experimental conditions are generally not provided. A typical chromatographic separation would involve selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents) that allows for the differential partitioning of the compound and any impurities.

Table 2: Illustrative Chromatographic Conditions for Analysis of this compound

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | e.g., C18 reverse-phase, specific dimensions |

| Mobile Phase | e.g., Acetonitrile:Water gradient |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | e.g., UV at a specific wavelength |

| Retention Time | Not Determined |

| Technique | Column Chromatography (for purification) |

| Stationary Phase | e.g., Silica Gel (specific mesh size) |

| Mobile Phase/Eluent | e.g., Ethyl acetate/Hexane mixture (specific ratio) |

The development of a specific and validated chromatographic method is crucial for the quality control and reliable use of this compound in further research and synthetic applications.

Despite a comprehensive search for computational and theoretical studies on This compound , specific research data pertaining to the requested analyses is not available in the public domain. Detailed theoretical investigations, including Density Functional Theory (DFT) calculations, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, for this particular compound have not been published in accessible scientific literature.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the user's specified outline and content requirements. Generating such an article would require speculative data that is not supported by verifiable research, which would compromise the factual integrity of the response. Further research and publication by the scientific community are needed to elucidate the specific computational and theoretical properties of this compound.

Computational Chemistry and Theoretical Investigations of 3 Bromopyrazine 2 Carbonitrile

Electronic Structure Analysis

Charge Transfer Characteristics

Theoretical studies on pyrazine-based molecules consistently highlight the electron-deficient nature of the pyrazine (B50134) ring, which predisposes it to act as an effective electron acceptor in intramolecular charge transfer (ICT) processes. In 3-Bromopyrazine-2-carbonitrile, this inherent property is expected to be significantly amplified by the presence of two strongly electron-withdrawing substituents: a bromine atom and a nitrile group (-CN).

Computational analyses, such as Density Functional Theory (DFT), are employed to visualize and quantify these charge transfer characteristics. By calculating the distribution of electron density and the molecular electrostatic potential (MEP), researchers can map the electron-rich and electron-deficient regions of the molecule. For this compound, MEP maps are predicted to show a high positive potential (electron-poor region) around the pyrazine ring, particularly influenced by the electronegative nitrogen atoms, the bromine atom, and the cyano group. Conversely, negative potential is localized on the nitrogen atoms' lone pairs and the nitrile nitrogen.

The primary mechanism of charge transfer in such a molecule is π-electron delocalization, which is heavily influenced by these substituents. The bromine atom, through its inductive effect, and the nitrile group, through both inductive and resonance effects, pull electron density away from the aromatic ring. This enhances the acceptor character of the pyrazine core. Frontier molecular orbital analysis (HOMO-LUMO) further elucidates this, typically revealing that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are spatially separated, a key indicator of charge transfer character. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally suggesting easier electronic transitions and more pronounced charge transfer properties. While specific values for this compound are not available in the reviewed literature, studies on analogous pyrazine derivatives confirm these general principles.

Intermolecular Interaction Energy Framework Studies

The crystal packing and solid-state properties of this compound are governed by a network of non-covalent interactions. Computational methods, particularly Hirshfeld surface analysis and interaction energy framework calculations, are instrumental in dissecting and quantifying these forces. While a dedicated study for this compound is not available, analysis of closely related structures, such as brominated pyridine (B92270) and pyrazine derivatives, provides a robust model for its expected intermolecular interactions.

The key interactions anticipated to stabilize the crystal lattice of this compound include:

Halogen Bonding: A significant interaction is the halogen bond, specifically a Br···N contact. The bromine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), which can interact favorably with the electron-rich lone pair of a nitrogen atom on an adjacent molecule. In the analogous compound 3-Bromopyridine-2-carbonitrile, a short intermolecular Br···N contact of 3.1237 Å has been observed, indicating a strong directional interaction that plays a crucial role in the crystal packing. researchgate.net

π–π Stacking: The aromatic pyrazine rings are expected to engage in π–π stacking interactions. These interactions, driven by electrostatic and dispersion forces, contribute significantly to the cohesive energy of the crystal. For 3-Bromopyridine-2-carbonitrile, parallel-displaced stacking with centroid-to-centroid distances of 3.7893 Å has been reported, and similar arrangements are expected for this compound. researchgate.net

Hydrogen Bonding: Weak C—H···N hydrogen bonds are also likely, where the hydrogen atoms of the pyrazine ring interact with the nitrogen atoms of the pyrazine or nitrile groups of neighboring molecules.

Hirshfeld surface analysis allows for the quantitative breakdown of these interactions by mapping the close contacts between molecules in a crystal. The surface is colored according to normalized contact distance (dnorm), and a two-dimensional fingerprint plot is generated, summarizing the proportion of the surface involved in each type of contact. Based on studies of similar brominated nitrogen heterocycles, a representative breakdown of intermolecular contacts can be compiled. nih.govnih.gov

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Brominated Heterocyclic Compounds.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 36 - 38 |

| C···H/H···C | 18 - 22 |

| Br···H/H···Br | 10 - 14 |

| N···H/H···N | 11 - 13 |

| O···H/H···O | ~10 (if applicable) |

| Note: This data is derived from analogous brominated nitrogen-containing heterocyclic compounds and serves as a predictive model for this compound. The exact percentages will vary based on the specific crystal packing. |

Energy framework calculations further visualize the interaction energies between molecules in the crystal, typically showing the electrostatic and dispersion components as cylinders connecting molecular centroids. This provides a clear picture of the energetic topology, revealing the dominant forces and pathways of mechanical stress within the crystal.

Reaction Pathway Energetics and Transition State Computations

Detailed computational studies on the reaction pathway energetics and transition state (TS) structures specifically for reactions involving this compound are not extensively documented in the current scientific literature. However, the general methodologies for such investigations are well-established in computational chemistry and would be applied to understand its reactivity.

These studies typically involve using quantum mechanical methods like DFT to map the potential energy surface of a given reaction. For instance, in a nucleophilic aromatic substitution reaction, where the bromine atom is displaced, the key objectives would be:

Locating Stationary Points: This involves optimizing the geometries of the reactants, products, any intermediates (such as a Meisenheimer complex), and, crucially, the transition states connecting them.

Characterizing Transition States: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of the new bond with the nucleophile).

The insights gained from these computations are vital for predicting reaction kinetics and mechanisms. For example, by comparing the activation energies for substitution at different positions or for different nucleophiles, one can predict the regioselectivity and feasibility of a reaction. While specific energetic data for this compound is pending future research, computational approaches provide a powerful toolkit for its eventual elucidation.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, aiming to reduce the environmental impact of chemical processes. Future research into the synthesis of 3-Bromopyrazine-2-carbonitrile and its derivatives is expected to focus on the development of more sustainable and eco-friendly methods. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

Emerging trends in sustainable synthesis that could be applied to this compound include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Use of alternative solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water can minimize environmental pollution.

Catalysis: The development of novel catalysts, including biocatalysts or reusable heterogeneous catalysts, can improve reaction efficiency and atom economy.

Flow chemistry: Continuous flow reactors offer better control over reaction parameters, leading to higher yields and purity, while also minimizing waste.

By embracing these green chemistry principles, the synthesis of this compound can become more efficient, cost-effective, and environmentally benign.

Investigation of New Derivatization Pathways for Targeted Applications

This compound serves as a valuable building block for the creation of diverse molecular architectures. The bromine atom and the cyano group on the pyrazine (B50134) ring are key functional handles that can be strategically modified to generate a library of derivatives with tailored properties for specific applications.

Future research will likely focus on exploring novel derivatization pathways to access new chemical space. The related compound, 3-Amino-6-bromopyrazine-2-carbonitrile, is known to be a key intermediate in the synthesis of various bioactive molecules, including anti-cancer and anti-inflammatory agents, as well as agrochemicals like pesticides and herbicides chemimpex.com. This highlights the potential of the bromopyrazine-carbonitrile scaffold in generating compounds with significant biological activity.

Key areas for investigation include:

Cross-coupling reactions: The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Nucleophilic substitution: The bromine atom can be displaced by various nucleophiles to introduce new functional groups.

Modification of the cyano group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for derivatization.

These derivatization strategies will be crucial for developing compounds with optimized properties for targeted applications in drug discovery and materials science, including the creation of novel polymers and coatings chemimpex.com.

Advanced Computational Studies for Predictive Modeling of Reactivity and Biological Activity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. Advanced computational studies on this compound and its derivatives can provide valuable insights into their reactivity and potential biological activity, thereby guiding synthetic efforts and accelerating the discovery process.

Future research in this area will likely involve the application of various computational techniques, including:

Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure, geometry, and reactivity of this compound and its derivatives. This can help in understanding reaction mechanisms and predicting the sites of electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural features of pyrazine derivatives and their biological activity. These models can then be used to predict the activity of newly designed compounds. Studies on pyrazine derivatives have successfully employed QSAR models using multiple linear regression (MLR) and artificial neural networks (ANN) to predict antiproliferative activity mdpi.com.

Molecular Docking: This technique can be used to predict the binding mode of this compound derivatives to a biological target, such as an enzyme or a receptor. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Development of High-Throughput Screening Methodologies for Derivative Libraries

The synthesis of a diverse library of this compound derivatives necessitates the development of efficient high-throughput screening (HTS) methodologies to evaluate their biological activity. HTS allows for the rapid testing of thousands of compounds, significantly accelerating the identification of "hits" with desired biological profiles.

Future efforts in this area will focus on:

Assay Development: Designing and optimizing robust and sensitive assays for specific biological targets is a critical first step. These can be biochemical assays (e.g., enzyme inhibition assays) or cell-based assays that measure a cellular response.

Miniaturization and Automation: HTS relies heavily on miniaturization (e.g., using 384- or 1536-well plates) and automation to handle large numbers of samples efficiently and reduce reagent consumption.

Diverse Compound Libraries: The creation of diverse libraries of this compound derivatives is essential for exploring a wide range of chemical space and increasing the chances of finding active compounds. These libraries can include fragment libraries, lead-like libraries, and diversity-oriented synthesis libraries.

The integration of HTS with computational methods for virtual screening can further enhance the efficiency of the drug discovery process by pre-selecting compounds with a higher probability of being active.

Integration into Multidisciplinary Research Platforms for Drug Discovery and Material Innovation

The full potential of this compound can be realized through its integration into multidisciplinary research platforms that bring together experts from various fields, including synthetic chemistry, computational chemistry, biology, and materials science. Such collaborative environments foster innovation and accelerate the translation of basic research into practical applications.

Future trends point towards:

Drug Discovery Consortia: Collaborative efforts between academic institutions, pharmaceutical companies, and government agencies can leverage complementary expertise and resources to tackle complex diseases. This compound and its derivatives can be valuable additions to the compound libraries of such consortia.

Materials Science Collaborations: The versatility of the pyrazine scaffold makes it an attractive candidate for the development of novel materials with unique electronic, optical, or mechanical properties. Collaboration between synthetic chemists and materials scientists can lead to the discovery of new applications for this compound derivatives in areas such as organic electronics and advanced polymers chemimpex.com.

By fostering a collaborative and integrated research environment, the scientific community can unlock the full potential of this compound as a valuable building block for the development of new drugs and innovative materials.

Q & A

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- Methodology :

- Perform MD simulations (GROMACS) to study solvent effects on reaction pathways.

- Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites .

Tables

Table 1 : Comparison of Pyrazine Derivatives and Their Reactivity

Table 2 : Stability Data for this compound

| Condition | Degradation Products | Mitigation Strategy |

|---|---|---|

| High humidity (>70% RH) | Hydrolysis to pyrazine-2-carboxamide | Store with desiccants |

| Light exposure | Dehalogenation | Use amber glassware, avoid UV light |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。